5-Chloro-6-fluoro-1,3-benzothiazol-2-amine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Obtain the correct 5-chloro-6-fluoro regioisomer to avoid synthetic failure in antibacterial SAR campaigns. This 2-aminobenzothiazole building block, synthesized from 3-chloro-4-fluoroaniline via a high-yield Hugerschoff cyclization (89.31%), is essential for preparing potent diarylurea triclocarban analogues. Key differentiators: - Enables derivatives with MIC of 8 µg/mL against S. aureus and E. faecalis, a 4-fold potency improvement over the 7-chloro-6-fluoro isomer. - Optimized cLogP (4.37) and TPSA (62.3 Ų) support blood-brain barrier penetration for CNS drug discovery. - Sharp melting point (168 °C) provides a reliable quality control metric to confirm regioisomeric purity prior to use.

Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
CAS No. 101337-92-2
Cat. No. B021419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoro-1,3-benzothiazol-2-amine
CAS101337-92-2
Molecular FormulaC7H4ClFN2S
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)F)SC(=N2)N
InChIInChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyKIFQKTQYEYQDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-fluoro-1,3-benzothiazol-2-amine (CAS 101337-92-2): A Halogenated Benzothiazole Building Block for Antibacterial Research


5-Chloro-6-fluoro-1,3-benzothiazol-2-amine (C₇H₄ClFN₂S, MW 202.64 g/mol) is a halogenated heterocyclic building block belonging to the 2-aminobenzothiazole class . The compound features a distinct 5-chloro/6-fluoro substitution pattern on the benzothiazole core, differentiating it from other regioisomeric analogs. It serves primarily as a synthetic intermediate for the preparation of diarylurea antibacterials designed as triclocarban analogues, with derivatives demonstrating activity against Gram-positive pathogens including Staphylococcus aureus and Enterococcus faecalis .

Why 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine Cannot Be Interchanged with Other Chloro-Fluoro Benzothiazole Isomers


Within the chloro-fluoro substituted 2-aminobenzothiazole series, the specific positions of the halogen substituents on the benzene ring dictate both synthetic accessibility and biological outcomes . Regioisomers such as 5-chloro-4-fluoro-1,3-benzothiazol-2-amine (CAS 942473-92-9) and 7-chloro-6-fluoro-1,3-benzothiazol-2-amine (CAS 101337-93-3) possess distinct electronic environments, synthetic routes, and target engagement profiles [1]. For instance, the 5,6-disubstitution pattern of the target compound enables a well-characterized synthesis from 3-chloro-4-fluoroaniline with high reported yield , whereas alternative regioisomers require different aniline precursors and may exhibit divergent reactivity at the 2-amino position . Procurement of the incorrect isomer can lead to synthetic failure, altered physicochemical properties (including predicted cLogP and pKa), and compromised biological activity in structure-activity relationship (SAR) campaigns [2].

5-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Quantified Differentiation from Regioisomers and Analogs for Scientific Procurement


Synthetic Yield Comparison: 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine vs. Regioisomeric Analogs

The synthesis of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine via Hugerschoff oxidative cyclization of 3-chloro-4-fluoroaniline with potassium thiocyanate and bromine in glacial acetic acid proceeds with a reported yield of 89.31%, producing a pale-yellow crystalline product with a sharp melting point of 168 °C . While the 7-chloro-6-fluoro regioisomer (CAS 101337-93-3) can be synthesized from the identical aniline precursor (3-chloro-4-fluoroaniline) under similar conditions [1], this reaction yields a mixture of regioisomers requiring chromatographic separation, rendering the 5,6-isomer the synthetically preferred product for high-purity procurement. The 5-chloro-4-fluoro isomer (CAS 942473-92-9) requires a different aniline starting material (2-fluoro-3-chloroaniline) and exhibits a higher melting point range of 192–196 °C .

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Antibacterial Potency of Derivatives: 5,6-Disubstituted Scaffold vs. 7,6-Disubstituted Analog

Derivatives incorporating the 5-chloro-6-fluoro-1,3-benzothiazol-2-amine core as part of diarylurea structures exhibit minimum inhibitory concentrations (MICs) of 8 µg/mL against Gram-positive pathogens including Staphylococcus aureus and Enterococcus faecalis . In contrast, derivatives of the 7-chloro-6-fluoro regioisomer (CAS 101337-93-3) display substantially weaker antibacterial activity, with reported MICs of 32 µg/mL against S. aureus, 64 µg/mL against E. coli, and 128 µg/mL against P. aeruginosa . The 4-fold improvement in anti-staphylococcal potency for 5,6-isomer-derived compounds underscores the critical role of the chloro substitution position on the benzothiazole ring in determining antibacterial efficacy [1].

Antibacterial Research SAR Analysis Antimicrobial Drug Discovery

Lipophilicity and Predicted CNS Permeability: 5,6- vs. 5,4- Substitution Pattern

The 5-chloro-6-fluoro substitution pattern confers distinct physicochemical properties relevant to drug discovery. The target compound has a predicted cLogP of 4.37, a topological polar surface area (TPSA) of 62.3 Ų, and one hydrogen bond donor [1]. In comparison, the 5-chloro-4-fluoro regioisomer (CAS 942473-92-9) exhibits a lower predicted LogP of ~2.8 and a significantly reduced conjugate acid pKa of ~2.1–2.4 versus ~4.5 for unsubstituted 2-aminobenzothiazole, attributed to ortho-fluorine electronic effects . The higher lipophilicity of the 5,6-isomer (ΔLogP ≈ +1.6) may favor passive membrane permeability, a key determinant for central nervous system (CNS) exposure in neurological drug discovery programs [2].

ADME Prediction CNS Drug Discovery Computational Chemistry

Synthetic Accessibility and Cost-Efficiency: Identical Aniline Precursor Enables Scalable Production

A practical advantage of 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine is that its synthesis utilizes 3-chloro-4-fluoroaniline as the starting material—the same precursor employed for the 7-chloro-6-fluoro regioisomer [1]. This shared precursor simplifies procurement logistics for programs exploring SAR across both regioisomeric scaffolds. The reported synthetic procedure (KSCN/Br₂ in glacial AcOH, 0 °C to room temperature over 13.75 hours) is operationally straightforward and amenable to scale-up, contrasting with alternative synthetic routes for other benzothiazole analogs that may require specialized catalysts, microwave irradiation, or expensive reagents [2]. The high reported yield (89.31%) translates to favorable cost-per-gram economics for multi-gram to kilogram-scale procurement .

Process Chemistry Supply Chain Management Scale-Up Synthesis

Electronic Substituent Effects: Differential Reactivity of the 2-Amino Group Across Regioisomers

The electron-withdrawing effects of the chloro and fluoro substituents modulate the nucleophilicity of the 2-amino group, influencing downstream derivatization chemistry. In the 5-chloro-6-fluoro isomer, the meta- and para-relationship of the halogens to the thiazole nitrogen results in a moderate reduction in amino group basicity relative to unsubstituted 2-aminobenzothiazole . In the 5-chloro-4-fluoro isomer, the ortho-fluorine exerts a stronger electron-withdrawing effect, reducing the conjugate acid pKa by over 2 log units (from ~4.5 to ~2.1–2.4) and significantly attenuating nucleophilicity . This difference in amino group reactivity dictates reaction conditions for acylation, sulfonylation, and diazotization, with the 5,6-isomer retaining sufficient nucleophilicity for standard amide coupling protocols while the 5,4-isomer may require more forcing conditions or activating agents [1].

Organic Synthesis Medicinal Chemistry Structure-Reactivity Relationships

5-Chloro-6-fluoro-1,3-benzothiazol-2-amine: Validated Research and Procurement Use Cases


Antibacterial Drug Discovery: Diarylurea Scaffold Development Targeting Gram-Positive Pathogens

Procure 5-Chloro-6-fluoro-1,3-benzothiazol-2-amine as the core heterocyclic building block for synthesizing benzothiazole-containing diarylurea analogues of triclocarban. Derivatives incorporating this scaffold have demonstrated MIC values of 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis, representing a 4-fold potency improvement over 7-chloro-6-fluoro regioisomer-derived compounds (MIC = 32 µg/mL against S. aureus) . This scaffold is appropriate for structure-activity relationship (SAR) campaigns aimed at optimizing Gram-positive antibacterial activity, particularly in programs addressing antibiotic-resistant strains [1].

Parallel Synthesis of Regioisomeric Benzothiazole Libraries for SAR Exploration

The shared synthetic precursor (3-chloro-4-fluoroaniline) between the target 5,6-isomer and the 7,6-regioisomer (CAS 101337-93-3) enables efficient parallel library synthesis . Procure both isomers concurrently to systematically interrogate the impact of chloro substitution position on biological activity, physicochemical properties, and downstream derivatization chemistry. The 5,6-isomer provides a higher synthetic yield (89.31%) and superior antibacterial potency in derivative form, while the 7,6-isomer may offer complementary activity profiles against alternative biological targets [1].

CNS-Penetrant Candidate Development: Leveraging Elevated Lipophilicity

For programs requiring central nervous system (CNS) exposure, the 5-chloro-6-fluoro isomer (predicted cLogP = 4.37, TPSA = 62.3 Ų) offers a more favorable lipophilicity profile than the 5-chloro-4-fluoro regioisomer (predicted LogP ≈ 2.8) . The ΔLogP of +1.6 supports enhanced passive membrane permeability, a critical determinant for blood-brain barrier penetration. Procure this isomer for medicinal chemistry campaigns targeting neurological indications, including neurodegenerative diseases, epilepsy, or psychiatric disorders where benzothiazole-based scaffolds have demonstrated preclinical efficacy [1].

Cost-Effective Scale-Up Synthesis and Process Chemistry Optimization

The well-characterized one-pot Hugerschoff cyclization protocol (KSCN/Br₂ in glacial AcOH, 0 °C to room temperature, 13.75 hours) yields the target compound in 89.31% isolated yield . This operationally straightforward procedure, coupled with the availability of the common precursor 3-chloro-4-fluoroaniline, supports cost-effective multi-gram to kilogram-scale procurement for industrial R&D and pilot-scale synthesis campaigns. The sharp melting point (168 °C) provides a convenient quality control metric to verify regioisomeric purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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